![molecular formula C23H20N3O2P B14486030 Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate CAS No. 65950-85-8](/img/structure/B14486030.png)
Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate is an organophosphorus compound known for its versatile applications in organic synthesis. This compound is a white solid that is soluble in organic solvents and is commonly used as a Wittig reagent . It is particularly useful in replacing oxygen centers in ketones and aldehydes with CHCO₂Et groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate can be synthesized through various methods. One common approach involves the reaction of triphenylphosphine with ethyl bromoacetate in the presence of a base, such as sodium hydride . The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts .
Applications De Recherche Scientifique
Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate exerts its effects involves the formation of a phosphonium ylide intermediate. This intermediate can react with carbonyl compounds to form alkenes through the Wittig reaction . The molecular targets and pathways involved include the interaction with aldehydes and ketones to form carbon-carbon double bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (triphenylphosphoranylidene)acetate
- (Carbethoxymethylene)triphenylphosphorane
- (Ethoxycarbonylmethylene)triphenylphosphorane
Uniqueness
Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate is unique due to its cyano group, which enhances its reactivity and allows for the formation of a wider range of products compared to similar compounds . This makes it particularly valuable in synthetic organic chemistry for the development of complex molecules .
Propriétés
Numéro CAS |
65950-85-8 |
|---|---|
Formule moléculaire |
C23H20N3O2P |
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
ethyl 2-cyano-2-[(triphenyl-λ5-phosphanylidene)hydrazinylidene]acetate |
InChI |
InChI=1S/C23H20N3O2P/c1-2-28-23(27)22(18-24)25-26-29(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2H2,1H3 |
Clé InChI |
JTKFPFJTDXVXPX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=NN=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


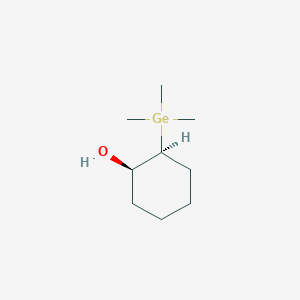
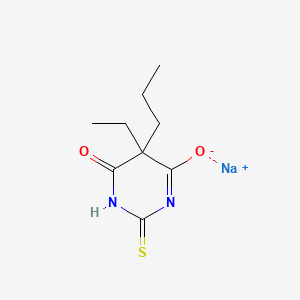
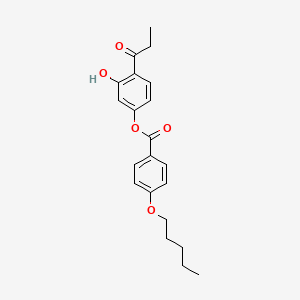
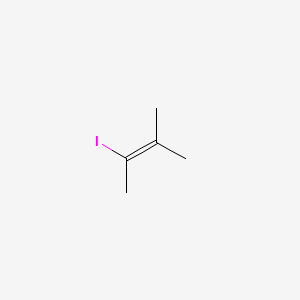
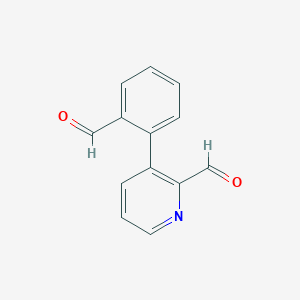
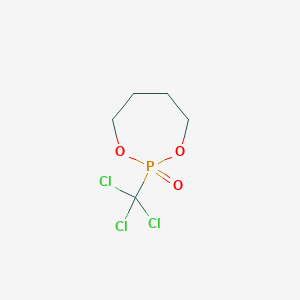
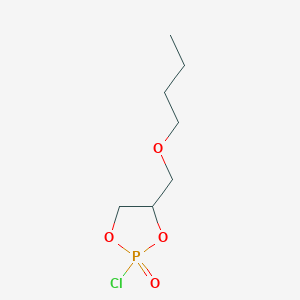
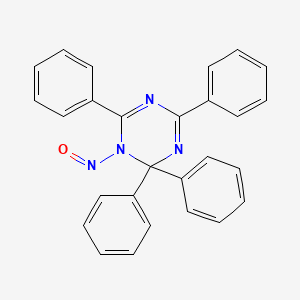
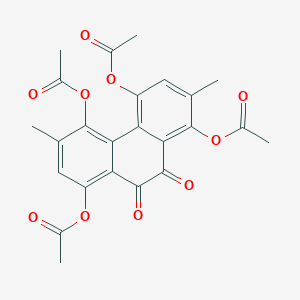

![2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole](/img/structure/B14486019.png)
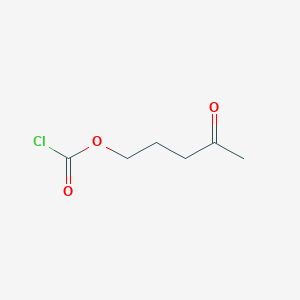

![ethyl 2-[3-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate](/img/structure/B14486042.png)
